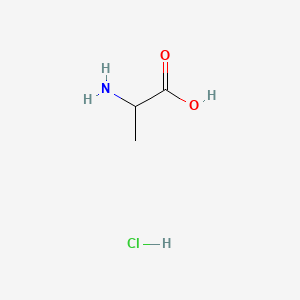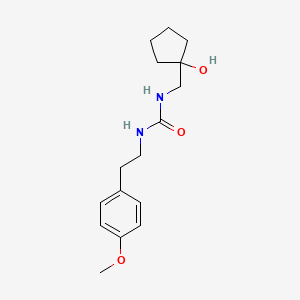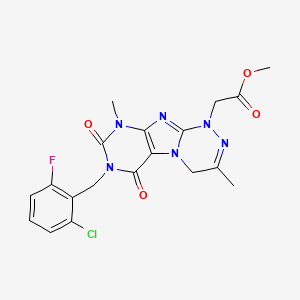
Aminopropionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopropionate hydrochloride, also known as ethyl 3-aminopropionate hydrochloride, is a chemical compound with the molecular formula C5H12ClNO2. It is the hydrochloride salt of ethyl 3-aminopropionate, which is an ester derivative of β-alanine. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopropionate hydrochloride can be synthesized through the esterification of β-alanine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Dissolving β-alanine in ethanol.
- Adding hydrochloric acid to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and precipitating the product by adding a non-solvent such as diethyl ether.
- Filtering and drying the precipitated product to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Aminopropionate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form β-alanine and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form imines.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Reactions with aldehydes or ketones often require acidic or basic catalysts.
Major Products Formed
Hydrolysis: β-Alanine and ethanol.
Substitution: Various substituted aminopropionate derivatives.
Condensation: Imines and related compounds.
Scientific Research Applications
Aminopropionate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other organic compounds.
Biology: Employed in the study of amino acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of aminopropionate hydrochloride involves its ability to participate in various chemical reactions due to the presence of both amino and ester functional groups. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis. These properties make it a versatile compound in organic synthesis and biochemical studies.
Comparison with Similar Compounds
Aminopropionate hydrochloride can be compared with other similar compounds such as:
β-Alanine ethyl ester hydrochloride: Similar in structure but differs in the position of the amino group.
Methyl 3-aminopropionate hydrochloride: Similar ester derivative but with a methyl group instead of an ethyl group.
N-Alkyl-β-amino acids: These compounds have variations in the alkyl group attached to the amino acid backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYVXUGGBVATGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476614.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476615.png)
![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2476617.png)




![4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid](/img/structure/B2476629.png)




![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)
